N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide
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Overview
Description
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is a complex organic compound that features a benzene ring substituted with bromine, fluorine, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The process may include:
Electrophilic Aromatic Substitution: Introduction of bromine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Addition of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of Acetamide: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and acetamide groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability . This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science .
Properties
Molecular Formula |
C10H8BrF4NO2 |
---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
N-[2-bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H8BrF4NO2/c1-4(17)16-8-3-7(12)5(2-6(8)11)9(18)10(13,14)15/h2-3,9,18H,1H3,(H,16,17) |
InChI Key |
OFWIOXVOTXXICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)F)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
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